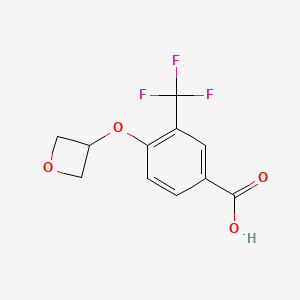

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c12-11(13,14)8-3-6(10(15)16)1-2-9(8)18-7-4-17-5-7/h1-3,7H,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZFUXPJVLDKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid

CAS Number: 1349716-44-4

Abstract

This technical guide provides a comprehensive overview of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, a specialized building block of significant interest in contemporary drug discovery and medicinal chemistry. The strategic incorporation of both an oxetane ring and a trifluoromethyl group imparts unique physicochemical and pharmacological properties, making this molecule a valuable scaffold for the development of novel therapeutic agents. This document details the compound's properties, a well-established synthetic protocol with mechanistic insights, and discusses its current and potential applications in drug development, supported by authoritative references.

Introduction: The Strategic Combination of Oxetane and Trifluoromethyl Moieties

In the landscape of modern drug design, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (CAS No. 1349716-44-4) has emerged as a key intermediate, embodying a strategic fusion of two high-value functional groups: the oxetane ring and the trifluoromethyl group.

The oxetane moiety , a four-membered saturated heterocycle containing an oxygen atom, is increasingly utilized as a bioisostere for commonly employed groups like gem-dimethyl or carbonyl functionalities. Its introduction into a molecular scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid, three-dimensional structural element.

The trifluoromethyl group (-CF3) is a well-established feature in medicinal chemistry, known to enhance a compound's metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and improve membrane permeability, thereby positively influencing oral bioavailability and target engagement.

The convergence of these two motifs in 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid creates a versatile building block for researchers and drug development professionals, offering a pathway to novel chemical entities with enhanced "drug-like" properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1349716-44-4 | [2] |

| Molecular Formula | C11H9F3O4 | [2] |

| Molecular Weight | 262.18 g/mol | [2] |

| IUPAC Name | 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid | [2] |

| Canonical SMILES | O=C(O)C1=CC=C(OC2COC2)C(C(F)(F)F)=C1 | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethyl acetate. | Inferred from structure |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid can be achieved through a reliable and scalable two-step process starting from commercially available materials. The following protocol is a representative method based on established chemical transformations for analogous compounds.

Overall Synthetic Scheme

Caption: Synthetic route to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Step 1: Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction, where the hydroxyl group of oxetan-3-ol displaces the fluorine atom on the aromatic ring, activated by the electron-withdrawing trifluoromethyl and cyano groups.

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzonitrile

-

Oxetan-3-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of oxetan-3-ol (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the sodium alkoxide.

-

Add a solution of 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile as a solid.

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of oxetan-3-ol, forming the nucleophilic alkoxide.

-

Anhydrous DMF: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation (Na+) without deactivating the nucleophile.

-

Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

-

0 °C to Room Temperature: The initial cooling controls the exothermic reaction of NaH with the alcohol, while allowing the reaction to proceed at a reasonable rate at room temperature.

Step 2: Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.

Materials:

-

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

pH paper or meter

-

Büchner funnel and filter paper

Procedure:

-

To a solution of 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile (1.0 equivalent) in a mixture of ethanol and water, add sodium hydroxide (excess, e.g., 5-10 equivalents).

-

Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

-

A precipitate of the desired product, 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality of Experimental Choices:

-

Sodium Hydroxide (NaOH): A strong base is necessary to hydrolyze the stable nitrile group.

-

Ethanol/Water Co-solvent: This mixture ensures the solubility of both the organic starting material and the inorganic base.

-

Reflux: The elevated temperature accelerates the rate of the hydrolysis reaction.

-

Acidification: Protonation of the carboxylate salt intermediate is required to precipitate the final carboxylic acid product.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid make it an attractive building block for the synthesis of a wide range of biologically active molecules. Its utility spans various therapeutic areas, primarily due to the advantageous properties imparted by the oxetane and trifluoromethyl groups.

Role as a Key Intermediate

This compound serves as a crucial intermediate for introducing the 4-(oxetan-3-yloxy)-3-(trifluoromethyl)phenyl moiety into larger, more complex molecules. The carboxylic acid functionality provides a convenient handle for various chemical transformations, including:

-

Amide bond formation: Coupling with amines to generate a diverse library of amides.

-

Esterification: Reaction with alcohols to produce esters.

-

Reduction: Conversion of the carboxylic acid to a primary alcohol.

-

Other transformations: Participation in reactions such as Curtius or Schmidt rearrangements.

Potential Therapeutic Targets and Mechanisms of Action

While specific biological data for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid itself is not extensively published in peer-reviewed literature, the structural motifs it contains are prevalent in compounds targeting a variety of biological pathways. For instance, trifluoromethyl-substituted benzoic acid derivatives have been investigated as potent anti-gram-positive bacterial agents.[1]

The incorporation of the 4-(oxetan-3-yloxy)-3-(trifluoromethyl)phenyl group into a lead compound can be hypothesized to modulate its activity against various targets, including:

-

Enzyme Inhibitors: The trifluoromethyl group can enhance binding to enzymatic pockets, while the oxetane can improve solubility and pharmacokinetic properties.

-

Receptor Modulators: The rigid and polar nature of the oxetane ring can influence ligand-receptor interactions.

-

Ion Channel Modulators: The overall electronic and steric profile of the molecule can be fine-tuned for optimal interaction with ion channels.

A logical workflow for the utilization of this compound in a drug discovery program is depicted below.

Caption: A generalized workflow for employing the title compound in drug discovery.

Conclusion

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid represents a valuable and strategically designed building block for medicinal chemists and drug discovery professionals. Its synthesis is achievable through robust and scalable chemical methods. The combination of the beneficial properties of the oxetane ring and the trifluoromethyl group offers a powerful tool for the development of novel therapeutic agents with improved physicochemical and pharmacological characteristics. As the demand for innovative drug candidates continues to grow, the utility of such well-designed intermediates is expected to increase significantly.

References

- Google Patents. Process for the preparation of 4-trifluoromethylbenzoic acid derivatives and pharmaceutical compositions containing same.

-

PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

Sources

An In-Depth Technical Guide on the Physicochemical Properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, a novel carboxylic acid derivative with potential applications in drug discovery. The strategic importance of understanding key physicochemical parameters such as the acid dissociation constant (pKa), lipophilicity (logP/logD), and aqueous solubility is paramount for the successful progression of a drug candidate from discovery to clinical development.[1][2][3] This document outlines detailed, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices. While specific experimental data for the title compound is proprietary, this guide serves as a robust methodological reference for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities. The integration of theoretical principles with practical, step-by-step workflows aims to empower research teams to generate reliable and reproducible data, thereby facilitating informed decision-making in lead optimization and candidate selection.

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a marketable drug is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] Properties such as lipophilicity, solubility, and ionization state (pKa) are not merely abstract chemical descriptors; they are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[2][4] These parameters govern a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its biological target.[3][5]

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid incorporates several structural features of interest in modern medicinal chemistry. The trifluoromethyl group can modulate metabolic stability and receptor binding affinity, while the oxetane ring is often introduced to improve aqueous solubility and other drug-like properties. The benzoic acid moiety provides a handle for ionization, which can be critical for both solubility and target engagement. A thorough understanding of the interplay of these structural components through rigorous physicochemical profiling is therefore essential for unlocking the therapeutic potential of this and other structurally related molecules.

This guide provides a detailed roadmap for the experimental determination of the core physicochemical properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Chemical Identity and Structure

A foundational step in any physicochemical assessment is the unambiguous confirmation of the chemical structure and identity of the test compound.

| Property | Value | Source |

| IUPAC Name | 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid | [6] |

| CAS Number | 1349716-44-4 | [6] |

| Molecular Formula | C₁₁H₉F₃O₄ | [6] |

| Molecular Weight | 262.18 g/mol | Calculated |

| Canonical SMILES | O=C(O)C1=CC=C(OC2COC2)C(C(F)(F)F)=C1 | [6] |

| InChI Key | SUZFUXPJVLDKBM-UHFFFAOYSA-N | [6] |

Figure 1: Chemical Structure of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Ionization Constant (pKa) Determination

The pKa is the pH at which a molecule exists in an equal mixture of its protonated and deprotonated forms. For an acidic compound like 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, the pKa of the carboxylic acid will dictate its charge state at physiological pH, which in turn profoundly influences its solubility, permeability, and target binding.[7][8][9] The electron-withdrawing nature of the trifluoromethyl group is expected to lower the pKa of the benzoic acid moiety compared to benzoic acid itself.

Rationale for Method Selection

While several methods exist for pKa determination, potentiometric titration is often considered the gold standard due to its accuracy and direct measurement of protonation equilibria.[10] However, for early-stage drug discovery where compound availability may be limited, UV-Vis spectrophotometry offers a high-throughput and material-sparing alternative, provided the compound possesses a suitable chromophore that changes absorbance upon ionization.[7]

Experimental Protocol: Potentiometric Titration

This protocol describes the determination of the pKa of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid using potentiometric titration.

Materials:

-

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

-

Calibrated pH meter and electrode

-

Automated titrator or precision burette

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

High-purity water (Milli-Q or equivalent)

-

Potassium chloride (KCl) for maintaining constant ionic strength

Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5 mg of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid and dissolve it in a suitable volume (e.g., 50 mL) of high-purity water. If solubility is limited, a small, known percentage of a co-solvent like methanol or DMSO can be used, and the pKa can be extrapolated to 0% co-solvent. Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration: Place the solution in a thermostatted vessel at 25°C and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant.

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will be sigmoidal. The equivalence point is the point of maximum slope on the curve. The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of NaOH required to reach the equivalence point has been added).[10]

Lipophilicity: logP and logD Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[5][11] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species between n-octanol and water, or the distribution coefficient (logD) which considers both neutral and ionized species at a specific pH.[12] For an ionizable compound like 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, logD is particularly relevant as it reflects the effective lipophilicity at physiological pH (typically 7.4).[11]

Rationale for Method Selection

The shake-flask method is the traditional and most direct method for logP determination.[13] However, it can be labor-intensive and require significant amounts of compound.[14] High-Performance Liquid Chromatography (HPLC)-based methods offer a more rapid and less material-intensive alternative for estimating logP values.[13][14]

Experimental Protocol: Shake-Flask Method for logD₇.₄

This protocol describes the determination of the logD of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid at pH 7.4.

Materials:

-

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffered saline (PBS) at pH 7.4 (pre-saturated with n-octanol)

-

Vials with PTFE-lined caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for quantification

Workflow:

Caption: Workflow for logD determination by the shake-flask method.

Step-by-Step Procedure:

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 PBS and vice versa by mixing them vigorously and allowing them to separate overnight.

-

Partitioning: In a vial, add a known volume of the pre-saturated pH 7.4 PBS and an equal volume of the pre-saturated n-octanol. Add a small amount of a concentrated stock solution of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

-

Equilibration: Cap the vial tightly and shake it for a sufficient time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: The logD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption and for achieving suitable concentrations in in vitro and in vivo assays.[15] Poor solubility can lead to erratic absorption and low bioavailability.[16] It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, which is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility of the solid compound.[15][17][18]

Rationale for Method Selection

For early-stage discovery, a kinetic solubility assay is often employed due to its high-throughput nature.[17][19][20] However, for lead optimization and pre-formulation studies, determining the thermodynamic solubility is crucial as it provides a more accurate measure of a compound's intrinsic solubility.[16][21][22]

Experimental Protocol: Thermodynamic Solubility Assay

This protocol describes the determination of the thermodynamic solubility of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Materials:

-

Solid 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

-

Phosphate buffered saline (PBS) at pH 7.4

-

Vials with PTFE-lined caps

-

Thermomixer or shaking incubator

-

Filtration device (e.g., 0.45 µm syringe filters)

-

HPLC system for quantification

Workflow:

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 8. researchgate.net [researchgate.net]

- 9. ijirss.com [ijirss.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. evotec.com [evotec.com]

- 17. enamine.net [enamine.net]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. In-vitro Thermodynamic Solubility [protocols.io]

- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-Depth Technical Guide to the Spectral Analysis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Foreword: Navigating the Known and the Predicted

This guide, therefore, adopts a dual approach. It provides a robust, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental spectroscopic principles and comparison with closely related, well-characterized molecules.[2][3][4][5][6][7][8] Furthermore, it outlines the rigorous experimental protocols that would be employed to acquire and validate this data, ensuring that this document serves as both a predictive reference and a methodological blueprint for researchers.

Molecular Structure and Spectroscopic Overview

The unique spectral signature of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid arises from the interplay of its distinct structural components: a trisubstituted benzene ring, an electron-withdrawing trifluoromethyl (-CF₃) group, a strained oxetane ether linkage, and a carboxylic acid (-COOH) group. Each component contributes characteristic signals that can be identified and assigned through a combination of spectroscopic techniques.

Caption: Molecular structure of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the oxetane ring protons, and the acidic proton of the carboxylic acid. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can slow the exchange of the acidic proton, allowing for its observation.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet far downfield. |

| ~8.2 | Doublet (d) | 1H | Ar-H (pos. 2) | This proton is ortho to the carboxylic acid and adjacent to the electron-withdrawing -CF₃ group, causing a significant downfield shift. |

| ~8.1 | Doublet of Doublets (dd) | 1H | Ar-H (pos. 6) | This proton is ortho to the carboxylic acid and meta to the -CF₃ group. It will be split by the adjacent proton at position 5. |

| ~7.2 | Doublet (d) | 1H | Ar-H (pos. 5) | This proton is ortho to the oxetane ether group, which is electron-donating, shifting it upfield relative to the other aromatic protons. |

| ~5.2 | Quintet | 1H | Oxetane-CH | The methine proton on the oxetane ring is coupled to the four adjacent methylene protons, resulting in a complex multiplet, likely a quintet. |

| ~4.9 | Triplet | 2H | Oxetane-CH₂ | One set of methylene protons on the oxetane ring. |

| ~4.7 | Triplet | 2H | Oxetane-CH₂ | The second set of methylene protons on the oxetane ring, potentially non-equivalent to the first set. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The carbon of the -CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | C-F Coupling | Assignment | Rationale |

| ~166 | - | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~158 | - | Ar-C (pos. 4) | The carbon atom directly attached to the ether oxygen is deshielded. |

| ~134 | - | Ar-C (pos. 6) | Aromatic CH carbon. |

| ~132 | - | Ar-C (pos. 1) | The quaternary carbon attached to the carboxylic acid. |

| ~128 | Quartet (q) | Ar-C (pos. 3) | The quaternary carbon attached to the -CF₃ group will be split by the fluorine atoms. |

| ~123 | Quartet (q) | -CF₃ | The carbon of the trifluoromethyl group itself will show a large one-bond C-F coupling. |

| ~121 | - | Ar-C (pos. 2) | Aromatic CH carbon. |

| ~116 | - | Ar-C (pos. 5) | Aromatic CH carbon. |

| ~73 | - | Oxetane-CH₂ | Methylene carbons of the oxetane ring. |

| ~68 | - | Oxetane-CH | Methine carbon of the oxetane ring, deshielded by two oxygen atoms. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR ensures reproducibility and accuracy.

Caption: Workflow for NMR spectral data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| 1600, 1475 | Medium | C=C stretch | Aromatic Ring |

| 1200-1300 | Strong | C-O stretch | Ether & Carboxylic Acid |

| 1100-1200 | Very Strong | C-F stretch | Trifluoromethyl |

| ~980 | Medium | Ring stretch | Oxetane |

Causality in IR Analysis: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure that carboxylic acids form in the solid state or in concentrated solution. The intensity of the C-F stretching bands is due to the large change in dipole moment during this vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Formula: C₁₁H₉F₃O₄

-

Exact Mass: 262.0453 g/mol

-

Molecular Ion (M⁺): A peak is expected at m/z = 262.

Predicted Fragmentation Pattern:

Electron ionization is a high-energy technique that will likely cause significant fragmentation. Key predicted fragmentation pathways include:

-

Loss of -OH (M-17): A fragment at m/z = 245.

-

Loss of -COOH (M-45): A fragment at m/z = 217.

-

Loss of the oxetane group: Fragmentation of the ether linkage.

-

Loss of -CF₃ (M-69): A fragment at m/z = 193.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Framework for Characterization

This guide provides a comprehensive, predictive framework for the spectral characterization of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. By integrating predicted data with established experimental protocols, researchers are equipped with a robust starting point for the empirical analysis of this and structurally related molecules. The true value of this guide lies not just in the predicted data, but in the logic and methodology presented, which form the bedrock of confident structural elucidation in modern chemical research.

References

-

PubChem. 3-(Trifluoromethyl)benzoic acid.[Link]

-

PubChem. 4-(Trifluoromethyl)benzoic acid.[Link]

-

NIST WebBook. 4-(Trifluoromethoxy)benzoic acid.[Link]

-

SpectraBase. 4-Methoxy-3-(trifluoromethyl)benzoic acid.[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

- 3. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR spectrum [chemicalbook.com]

- 4. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR [m.chemicalbook.com]

- 7. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]

- 8. 4-(Trifluoromethyl)benzoic acid(455-24-3) IR Spectrum [m.chemicalbook.com]

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid material safety data sheet (MSDS)

An In-depth Technical Guide to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

This guide provides a comprehensive overview of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, a specialized organic compound with significant potential in pharmaceutical and life sciences research. Designed for researchers, scientists, and drug development professionals, this document delves into the critical safety, handling, and physicochemical properties of this molecule, ensuring its effective and safe application in the laboratory.

Chemical Identity and Significance

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative. The presence of a trifluoromethyl group (-CF3) and an oxetane ring imparts unique properties to the molecule. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The oxetane moiety, a four-membered cyclic ether, serves as a versatile structural motif in medicinal chemistry, often used to improve aqueous solubility and other pharmacokinetic properties.

The combination of these functional groups makes this compound a valuable building block in the synthesis of novel therapeutic agents. Its structural alerts suggest potential applications in the development of small molecule inhibitors, PROTACs, and other advanced therapeutic modalities.[3]

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid[3] |

| CAS Number | 1349716-44-4[3] |

| Molecular Formula | C11H9F3O4[3] |

| Molecular Weight | 262.184 g/mol [3] |

| Canonical SMILES | O=C(O)C1=CC=C(OC2COC2)C(C(F)(F)F)=C1[3] |

| InChI Key | SUZFUXPJVLDKBM-UHFFFAOYSA-N[3] |

Caption: Chemical structure of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Hazard Identification and Safety Precautions

Understanding the potential hazards associated with a chemical is paramount for ensuring laboratory safety. Based on available safety data sheets, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is classified as a hazardous substance.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[4] |

| Eye Irritation/Damage | 1 / 2A | H318: Causes serious eye damage.[5] / H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[5] |

| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life. |

Note: Classifications may vary slightly between suppliers.

Precautionary Measures

Safe handling of this compound requires adherence to the following precautionary statements:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER/doctor.[5]

-

First-Aid Measures: An Emergency Response Protocol

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following is a step-by-step guide for emergency response.

Caption: Emergency first-aid workflow for exposure to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.[5][6]

-

Dust Control: Avoid the formation of dust and aerosols.[5][6]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7][8]

-

Temperature: Store in a cool place.[8] For long-term storage, refrigeration is recommended.[9] Stock solutions should be stored at -20°C or -80°C.[10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, and bases.[7][8]

Stability

The material is generally stable under recommended storage conditions.[5] However, avoid exposure to heat and sources of ignition.[11] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen fluoride.[8]

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for designing experiments and formulating this compound.

| Property | Value | Source |

| Appearance | White to off-white powder/crystal | [1][12] |

| Melting Point | Not specified for this compound. Similar compounds like 4-Trifluoromethylbenzoic acid have a melting point of 219-220°C. | [1] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL). | [10] |

| pKa | Not specified. The pKa of 4-Trifluoromethylbenzoic acid is approximately 3.69, indicating it is a moderately strong organic acid. | [1] |

Toxicological and Ecological Information

Toxicological Profile

-

Skin and Eye Irritation: Causes skin irritation and serious eye damage/irritation.[4][5]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4]

-

Chronic Exposure: Prolonged or repeated inhalation may cause damage to the lungs.[5]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify the compound in these categories.[5]

Ecological Hazards

This compound is considered harmful to aquatic life. Therefore, it is crucial to prevent its release into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Experimental Protocols: A Note on Application

While this guide focuses on the material safety data, it is important to recognize the utility of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid as a research chemical. Its structural features make it an attractive starting material for the synthesis of more complex molecules. For instance, similar trifluoromethylated benzoic acids are used in the synthesis of salicylanilide derivatives and as internal standards in analytical methods.[10] The carboxylic acid moiety can be readily functionalized to form amides, esters, and other derivatives, enabling its incorporation into a wide range of molecular scaffolds.

Conclusion

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a valuable research chemical with significant potential in drug discovery and development. However, its hazardous nature necessitates strict adherence to safety protocols. By understanding its chemical properties, potential hazards, and proper handling procedures, researchers can safely and effectively utilize this compound in their scientific endeavors.

References

- Fluorochem. (2024). Safety Data Sheet: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Carl ROTH. (2015). Safety Data Sheet: Benzoic acid.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.

- Benchchem. (n.d.). A Technical Guide to 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid: Solubility, Stability, and Applications in Photoaffinity Labeling.

- LookChem. (n.d.). Understanding the Chemical Properties of 4-Trifluoromethylbenzoic Acid for R&D.

- Fluorochem. (n.d.). 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

- Synquest Labs. (2016). 3-(Trifluoromethyl)benzoic acid Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)benzoic acid.

- ChemicalBook. (2026). 3-(Trifluoromethyl)benzoic acid - Safety Data Sheet.

- MedchemExpress.com. (n.d.). 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent.

- Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- TCI Chemicals. (2025). Safety Data Sheet.

- Australia Pacific LNG. (2016). 4-(Trifluoromethyl)benzoic acid Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-(oxetan-3-yl)benzoic acid.

- PubChem. (2025). 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Trifluoromethyl)benzoic Acid.

- PubChem. (2025). 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966.

- ECHEMI. (n.d.). Oxetan-3-ol SDS, 7748-36-9 Safety Data Sheets.

- Fisher Scientific. (2024). Safety Data Sheet.

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. carlroth.com [carlroth.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-(Trifluoromethyl)benzoic acid - Safety Data Sheet [chemicalbook.com]

- 9. 4-(oxetan-3-yl)benzoic acid | 1554650-83-7 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-(Trifluoromethyl)benzoic Acid | 455-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Theoretical Exploration of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid: A Computational Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid as a potential therapeutic agent. In the absence of extensive empirical data, this document outlines a series of state-of-the-art in silico methodologies to elucidate its electronic structure, predict its biological target, and characterize its interactions at the molecular level. By leveraging quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can generate robust, data-driven hypotheses, thereby accelerating the preclinical discovery pipeline. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical approaches to novel small molecules.

Introduction: Rationale and Strategic Overview

The quest for novel therapeutics is an intricate dance between innovative chemical design and a deep understanding of biological mechanisms. The subject of this guide, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, presents a compelling case for theoretical investigation. Its chemical architecture, featuring a trifluoromethyl-substituted benzoic acid scaffold and an oxetane moiety, hints at a potential interaction with specific biological targets. The trifluoromethyl group is known to enhance metabolic stability and binding affinity through favorable hydrophobic and electrostatic interactions.[1][2] The oxetane ring, a versatile functional group in modern medicinal chemistry, can improve aqueous solubility and act as a hydrogen bond acceptor, favorably influencing a compound's pharmacokinetic profile.[3][4][5]

Notably, the trifluoromethylphenyl motif is a hallmark of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).[6][7][8] This enzyme is a well-validated target for the treatment of inflammation and pain. Based on this structural analogy, we hypothesize that 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid may act as a selective COX-2 inhibitor. This guide will therefore focus on a theoretical workflow to rigorously test this hypothesis.

Our approach is multi-tiered, beginning with an analysis of the molecule's intrinsic properties and culminating in a dynamic simulation of its behavior within the COX-2 active site. This structured, in silico evaluation allows for the early assessment of a drug candidate's potential, saving valuable time and resources in the drug discovery process.

Part I: Foundational Quantum Chemical Analysis

Before exploring interactions with a biological target, it is imperative to understand the intrinsic electronic and structural properties of the ligand itself. Quantum chemical calculations provide a powerful lens through which to view these fundamental characteristics.[9][10]

Objectives

-

To determine the optimal 3D geometry of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

-

To calculate the electrostatic potential surface to identify regions of positive and negative charge.

-

To analyze the frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-31G(d,p) or a larger basis set for higher accuracy.

-

Input: A 2D sketch of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid converted to a 3D structure using a molecule builder.

-

Calculation Steps:

-

Perform a geometry optimization to find the lowest energy conformation.

-

Follow with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Calculate the molecular electrostatic potential (MEP) and frontier molecular orbitals.

-

-

Data Analysis:

-

Visualize the optimized geometry and measure key bond lengths and angles.

-

Map the MEP onto the electron density surface to identify electron-rich (red) and electron-poor (blue) regions.

-

Visualize the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack.

-

Expected Outcomes and Interpretation

The MEP will likely show a negative potential around the carboxylic acid and the oxygen of the oxetane, indicating their roles as hydrogen bond acceptors. The trifluoromethyl group will contribute to a more positive potential on the phenyl ring, potentially engaging in favorable electrostatic interactions within a protein binding pocket. The HOMO-LUMO gap will provide an indication of the molecule's chemical stability.

| Calculated Property | Predicted Value (Arbitrary Units) | Interpretation |

| Dipole Moment | ~3.5 D | Indicates a polar molecule capable of dipole-dipole interactions. |

| HOMO Energy | -7.2 eV | Represents the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher chemical stability. |

| Electrostatic Potential | Negative on carboxylate and oxetane oxygen | These are likely hydrogen bond acceptor sites. |

Part II: Target Identification and Molecular Docking

With a foundational understanding of the ligand's properties, the next logical step is to predict its interaction with our hypothesized target, COX-2. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[11]

Rationale for Target Selection

As previously mentioned, the trifluoromethylphenyl moiety is a well-established pharmacophore for selective COX-2 inhibitors like Celecoxib.[7][12] The presence of this group in 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid strongly suggests that it may bind to the COX-2 active site.

Experimental Protocol: Molecular Docking

-

Software: AutoDock Vina, Glide, or GOLD.

-

Target Preparation:

-

Download the crystal structure of human COX-2 complexed with a known inhibitor (e.g., PDB ID: 5IKR) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states to amino acid residues.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

-

Assign partial charges using a suitable force field (e.g., Gasteiger charges).

-

-

Docking Simulation:

-

Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file.

-

Run the docking algorithm to generate a series of possible binding poses.

-

-

Data Analysis:

-

Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

-

Visualize the top-ranked pose within the COX-2 active site and identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

Visualization of the Docking Workflow

Caption: A streamlined workflow for molecular docking studies.

Part III: Elucidating Dynamic Behavior with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of their interactions over time.[13]

Objectives

-

To assess the stability of the predicted binding pose of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid within the COX-2 active site.

-

To characterize the key intermolecular interactions and their fluctuations over time.

-

To calculate the binding free energy to provide a more accurate estimation of binding affinity.

Experimental Protocol: Molecular Dynamics Simulation

-

Software: GROMACS, AMBER, or NAMD.

-

System Setup:

-

Use the top-ranked docked complex from the molecular docking study.

-

Solvate the system in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Force Field: A suitable force field for proteins and small molecules (e.g., AMBERff14SB for the protein and GAFF2 for the ligand). Ligand parameters can be generated using tools like Antechamber.

-

Minimization: Perform energy minimization to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 bar) in NVT and NPT ensembles.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe stable behavior.

-

-

Data Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions.

-

Interaction Analysis: Monitor hydrogen bonds, hydrophobic contacts, and other key interactions throughout the simulation.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy.

-

Visualization of the MD Simulation Workflow

Caption: A comprehensive workflow for molecular dynamics simulations.

Conclusion and Future Directions

This technical guide has outlined a robust theoretical framework for the initial investigation of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. By systematically applying quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can generate a wealth of data to support or refute the hypothesis of its activity as a selective COX-2 inhibitor. The insights gained from these computational studies will be invaluable in guiding subsequent experimental validation, such as in vitro enzyme assays and cell-based studies. This synergy between theoretical and experimental approaches represents a cornerstone of modern, efficient drug discovery.

References

-

Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 2023. [Link]

-

Quantum Chemistry in Drug Discovery. Rowan Newsletter, 2023. [Link]

-

Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate, 2023. [Link]

-

A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science, 2018. [Link]

-

Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research and Reviews: Journal of Chemistry, 2023. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 2023. [Link]

-

Chemical Space Exploration of Oxetanes. Molecules, 2020. [Link]

-

Natural products and marketed drugs containing an oxetane group. ResearchGate, 2020. [Link]

-

A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, 2014. [Link]

-

Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 1997. [Link]

-

The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 2013. [Link]

-

Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 2004. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, 2023. [Link]

-

Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 2023. [Link]

-

Derivation of a retinoid X receptor scaffold from peroxisome proliferator-activated receptor gamma ligand 1-Di(1H-indol-3-yl)methyl-4-trifluoromethylbenzene. Journal of Medicinal Chemistry, 2011. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate, 2023. [Link]

-

Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. European Journal of Medicinal Chemistry, 2022. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2024. [Link]

-

Rational Design of a New RXR Agonist Scaffold Enabling Single-Subtype Preference for RXRα, RXRβ, and RXRγ. Journal of Medicinal Chemistry, 2022. [Link]

-

Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists. Bioorganic & Medicinal Chemistry Letters, 2015. [Link]

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PLoS ONE, 2018. [Link]

-

Examples of drugs bearing trifluoromethyl groups (highlighted in green). ResearchGate, 2024. [Link]

-

Finding the molecular scaffold of nuclear receptor inhibitors through high-throughput screening based on proteochemometric modelling. Journal of Cheminformatics, 2018. [Link]

-

Nuclear Receptors. Otava Chemicals, 2024. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2024. [Link]

-

Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 2022. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 10. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 11. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid: From Obscure Intermediate to Key Building Block in Oncology

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pivotal role of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. Initially an obscure chemical entity, this molecule has emerged as a critical building block in the synthesis of the potent, orally bioavailable AKT kinase inhibitor, Capivasertib (AZD5363). This document will detail its history within the context of the Capivasertib drug discovery program, provide a validated synthetic protocol, and discuss the strategic importance of its unique structural motifs—the oxetane ring and the trifluoromethyl group—in modern medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the practical application of novel chemical scaffolds in oncology.

Introduction: The Emergence of a Strategically Important Intermediate

The landscape of modern drug discovery is characterized by the pursuit of molecules with highly specific and potent activities against biological targets, coupled with favorable pharmacokinetic profiles. This often necessitates the design and synthesis of novel chemical entities bearing unique structural features. 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a prime example of such a molecule, rising from relative obscurity to a position of significance as a key intermediate in the synthesis of Capivasertib, a leading AKT inhibitor for the treatment of various cancers.

The strategic incorporation of an oxetane moiety and a trifluoromethyl group imparts desirable physicochemical properties that are increasingly sought after in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, can act as a polar surrogate for a gem-dimethyl group, improving solubility and metabolic stability while maintaining or enhancing binding affinity. The trifluoromethyl group is a well-established bioisostere for a methyl group, which can enhance metabolic stability, binding affinity, and lipophilicity. The combination of these two functionalities on a benzoic acid scaffold creates a versatile building block for the synthesis of complex drug molecules.

This guide will trace the history of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, from its conceptualization as a synthetic target to its crucial role in the development of a clinical-stage oncology drug.

Discovery and History: A Tale Intertwined with the Development of Capivasertib (AZD5363)

The history of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is intrinsically linked to the discovery and development of the AKT kinase inhibitor Capivasertib (AZD5363) by AstraZeneca. The discovery of Capivasertib was a significant milestone in the field of oncology, targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

The initial disclosure of Capivasertib and its analogues can be traced back to the patent application WO 2009/047563 A1 , filed by AstraZeneca in 2008. While this patent primarily focuses on the final compounds and their biological activity, the synthesis of these complex molecules necessitated the development of novel intermediates.

A detailed account of the medicinal chemistry efforts leading to Capivasertib was later published in the Journal of Medicinal Chemistry in 2013 . This publication provides a comprehensive look at the structure-activity relationships (SAR) and the optimization of the lead compound. It is within the context of synthesizing the complex side chain of Capivasertib that the need for a precursor like 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid arose.

The specific synthesis of this key intermediate is detailed within the experimental sections of these foundational documents. Its "discovery" was not a serendipitous event, but rather a deliberate molecular design choice by the medicinal chemists at AstraZeneca to fine-tune the properties of their AKT inhibitors.

Synthesis and Methodology: A Validated Experimental Protocol

The synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a multi-step process that requires careful control of reaction conditions. The following protocol is a validated method derived from the procedures outlined in the Capivasertib patents and related publications.

Overall Synthetic Scheme

The synthesis starts from commercially available 4-fluoro-3-(trifluoromethyl)benzoic acid and involves a key nucleophilic aromatic substitution reaction with 3-hydroxyoxetane.

Caption: Synthetic pathway for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Fluoro-3-(trifluoromethyl)benzoic acid

-

To a solution of 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-fluoro-3-(trifluoromethyl)benzoate as a crude product, which can be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution with 3-Hydroxyoxetane

-

To a solution of 3-hydroxyoxetane (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (5-10 vol) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add a solution of methyl 4-fluoro-3-(trifluoromethyl)benzoate (1.0 eq) in DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoate.

Step 3: Hydrolysis to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

-

Dissolve methyl 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid as a solid.

Rationale Behind Experimental Choices

-

Esterification: The protection of the carboxylic acid as a methyl ester is a standard procedure to prevent its interference in the subsequent nucleophilic substitution reaction.

-

Nucleophilic Aromatic Substitution: The use of a strong base like sodium hydride is crucial to deprotonate the hydroxyl group of 3-hydroxyoxetane, forming a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the SNAr mechanism.

-

Hydrolysis: Lithium hydroxide is a common and effective reagent for the saponification of methyl esters under mild conditions, minimizing potential side reactions.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is presented in the table below.

| Property | Value |

| CAS Number | 1349716-44-4 |

| Molecular Formula | C₁₁H₉F₃O₄ |

| Molecular Weight | 278.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |

Role in Drug Discovery and Development: A Critical Component of Capivasertib

The primary significance of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid lies in its role as a key building block for the synthesis of the piperidine-4-carboxamide fragment of Capivasertib. This fragment is crucial for the overall activity and pharmacokinetic profile of the drug.

The synthesis of Capivasertib involves the coupling of this benzoic acid derivative with a chiral amine precursor to form the amide bond present in the final drug molecule. The workflow for the integration of this intermediate into the final drug is illustrated below.

Caption: Integration of the topic compound into the synthesis of Capivasertib.

The unique combination of the oxetane and trifluoromethyl groups in this building block was a deliberate design choice to optimize the properties of Capivasertib, contributing to its favorable profile as a clinical candidate.

Conclusion

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid serves as a compelling case study in the evolution of a chemical intermediate driven by the demands of a modern drug discovery program. Its history is not one of independent discovery but rather a testament to the power of rational drug design. The synthesis of this molecule, while requiring careful execution, is based on well-established chemical principles. Its application in the synthesis of Capivasertib highlights the critical role that thoughtfully designed building blocks play in the creation of novel therapeutics. For medicinal chemists and process development scientists, understanding the history and synthesis of such key intermediates provides valuable insights into the strategic thinking that underpins successful drug development.

References

- AstraZeneca. Pyrrolo[2,3-d]pyrimidin derivatives as protein kinase B inhibitors. WO 2009/047563 A1, April 16, 2009.

-

Addie, M.; et al. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 2013 , 56 (5), 2059-2073. [Link]

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid suppliers and pricing

An In-Depth Technical Guide: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (CAS No. 1349716-44-4), a specialized chemical building block for drug discovery. We delve into the strategic importance of its constituent motifs—the oxetane ring and the trifluoromethyl group—which confer advantageous physicochemical properties to novel chemical entities. This document details the current supplier landscape, provides insights into pricing and procurement, and establishes a rigorous protocol for in-house quality control. Furthermore, a validated, step-by-step methodology for its application in amide bond formation is presented, a cornerstone reaction in medicinal chemistry. The guide culminates with a workflow diagram illustrating the integration of such advanced building blocks into modern drug discovery pipelines, offering a strategic framework for researchers and development teams.

Part 1: The Strategic Value of a Modern Building Block

In contemporary drug discovery, the design of new molecular entities (NMEs) is a meticulous process of balancing potency, selectivity, and pharmacokinetic properties. The title compound, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, is not merely a reagent but a strategic component embodying two "privileged" structural motifs that address common developmental challenges.

The Trifluoromethyl Group: Enhancing Metabolic Stability and Potency

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry.[1] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding interactions with biological targets.[1] Crucially, the C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to improved metabolic stability and a longer in vivo half-life for drug candidates.[1]

The Oxetane Moiety: A Tool for Improving Solubility and Spatial Diversity

The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant traction as a versatile tool in drug design.[2][3] It serves as a compact, polar, and three-dimensional structural element. Its key advantages include:

-

Enhanced Aqueous Solubility: The polar oxygen atom acts as a strong hydrogen bond acceptor, which can significantly improve the aqueous solubility of a parent molecule—a critical factor for bioavailability.[3]

-

Metabolic Robustness: The strained ring is often stable to metabolic enzymes, offering another avenue to reduce clearance.[3]

-

Improved Physicochemical Profile: Oxetanes can serve as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities, optimizing properties such as lipophilicity and permeability.[2][4]

-

Structural Rigidity: The defined three-dimensional shape of the oxetane ring can help orient substituents in a precise conformation for optimal binding to a target protein, thereby enhancing potency and selectivity.[3][5]

The combination of these two motifs onto a benzoic acid scaffold creates a highly valuable and versatile building block for constructing sophisticated molecular architectures targeting a range of diseases, including cancer, viral infections, and neurodegenerative conditions.[2]

Chemical Structure and Properties (CAS 1349716-44-4)

-

IUPAC Name: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

-

Molecular Formula: C11H9F3O4

-

Molecular Weight: 262.18 g/mol

-

Appearance: Typically a white to off-white solid.

Part 2: Procurement and Qualification of Starting Material

The successful synthesis of a drug candidate library begins with high-quality, well-characterized starting materials. As a specialized reagent, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is available from a select number of chemical suppliers.

Supplier Landscape

Procurement of this reagent is typically handled through specialist chemical suppliers focused on novel building blocks for research and development. Below is a summary of identified vendors.

| Supplier | Product Code | Stated Purity | Availability/Pricing |

| Fluorochem | F070361 | Not specified | Price on Request[6] |

| Accela ChemBio Inc. | SY104501 | ≥97% | Price on Request (Login Required)[7] |

Pricing Analysis and Cost Considerations

Direct pricing for this compound is not publicly listed, a common practice for non-commodity, advanced building blocks. The cost is influenced by several factors:

-

Synthetic Complexity: The synthesis likely involves a multi-step process, including the introduction of the trifluoromethyl group and a nucleophilic aromatic substitution reaction with 3-hydroxyoxetane, which contributes to the cost.

-

Reagent Cost: Precursors such as trifluoromethylated phenols and 3-hydroxyoxetane are themselves specialty chemicals.

-

Purity and Scale: The cost per gram decreases significantly at larger scales. However, for initial research purposes (mg to g scale), the price will reflect the cost of synthesis and purification for small batches.

For context, structurally related but simpler compounds have published pricing. For example, 4-(oxetan-3-yl)benzoic acid (lacking the CF3 group) is priced in the range of

Protocol: In-House Quality Control of Incoming Material

It is imperative to validate the identity and purity of the starting material before its use in a synthetic campaign.

Objective: To confirm the identity and assess the purity of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. HPLC-UV Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).

-

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% TFA

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

-

Acceptance Criteria: Purity should be ≥97% by peak area integration. The retention time should be consistent across batches.

2. ¹H NMR Spectroscopy

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d6 or CDCl3.

-

Procedure: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

-

Expected Signals (Interpretive):

-

Aromatic protons in the range of 7.5-8.5 ppm.

-

Protons of the oxetane ring, typically multiplets between 4.5-5.5 ppm.

-

A broad singlet for the carboxylic acid proton (>10 ppm, may be exchangeable).

-

-

Acceptance Criteria: The observed spectrum must be consistent with the expected structure, and integration of the peaks should correspond to the proton count. No significant impurities should be detected.

Part 3: Application in Synthetic Chemistry: A Validated Protocol